molecular formula C17H22N6O3 B2479173 N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine CAS No. 674356-77-5

N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2479173
CAS No.: 674356-77-5
M. Wt: 358.402
InChI Key: KELRAPKVCYUDSN-UHFFFAOYSA-N
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Description

N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a methylpiperidinyl group, and a nitropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and methylpiperidinyl groups. Common reagents used in these reactions include nitrating agents, methoxyphenyl derivatives, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield various functionalized derivatives.

Scientific Research Applications

N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with varying substituents on the pyrimidine ring. Examples include:

  • N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-aminopyrimidine-2,4-diamine
  • N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-chloropyrimidine-2,4-diamine

Uniqueness

N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and methylpiperidinyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-11-7-9-22(10-8-11)16-14(23(24)25)15(18)20-17(21-16)19-12-3-5-13(26-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELRAPKVCYUDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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